10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

Dopamine D2 receptor Radioligand binding Subtype selectivity

10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one, designated under the international nonproprietary name Sumanirole and the research codes PNU-95666E/U-95666E, is a high-affinity, fully efficacious dopamine D2 receptor agonist belonging to the imidazoquinolinone chemotype. The compound possesses a defined (R) absolute stereochemistry at the C-10 methylamino-bearing carbon, with a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B1259551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Synonyms5,6-dihydro-5-(methylamino)-4H-imidazo(4,5,1ij)-quinolin-2(1H)-one (Z)-2-butenedioate
PNU-95666
Sumanirole
U 95666E
U-95666E
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCNC1CC2=C3C(=CC=C2)NC(=O)N3C1
InChIInChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)
InChIKeyRKZSNTNMEFVBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sumanirole (PNU-95666E): A First-in-Class, Highly Selective Dopamine D2 Receptor Full Agonist for Differentiated Parkinson's Disease Research and D2-Selective Tool Compound Procurement


10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one, designated under the international nonproprietary name Sumanirole and the research codes PNU-95666E/U-95666E, is a high-affinity, fully efficacious dopamine D2 receptor agonist belonging to the imidazoquinolinone chemotype [1]. The compound possesses a defined (R) absolute stereochemistry at the C-10 methylamino-bearing carbon, with a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol [2]. Sumanirole is distinguished as the first published selective D2 receptor full agonist, exhibiting >200-fold binding selectivity for the D2 receptor subtype (Ki = 9.0 nM) over D3 (Ki = 1,940 nM), D4 (Ki > 2,190 nM), and D1 (Ki > 7,140 nM) receptors [1][3]. In functional assays, it inhibits forskolin-stimulated cAMP accumulation in CHO cells expressing human recombinant D2A receptors with an EC50 of 17 nM [3]. The compound progressed through Phase III clinical evaluation for Parkinson's disease and restless legs syndrome before development was discontinued, and it remains a high-value research tool for dissecting D2-specific neurobiological mechanisms [4].

D2 receptor pharmacological tool with defined (R)-enantiomer
Isolated D2 interrogation without D3/D4/D1 co-activation
Full agonist efficacy profile for cAMP pathway studies

Why Generic Dopamine Agonist Substitution Fails: The Critical D2-Specific Selectivity Gap That Sumanirole Alone Addresses


Clinically utilized and widely available dopamine agonists such as ropinirole, pramipexole, rotigotine, and bromocriptine each exhibit preferential binding to the D3 receptor subtype (pramipexole: D3 Ki = 0.5 nM, ~7-fold selectivity over D2 [1]; rotigotine: ~10-fold D3 over D2 selectivity [2]; bromocriptine: D3/D2 Ki ratio = 5.4 [3]) or are broadly non-selective across D2-like subtypes (apomorphine: Ki D4 = 2.6 nM, D2 = 32 nM, D3 = 26 nM [4]). Ropinirole, while often described as a D2 agonist, functions as a D3/D2 dual agonist (D2 Ki = 29 nM, pEC50 hD3 = 8.4 vs. hD2 = 7.4 [5]). This near-universal D3 co-engagement among comparators introduces a critical confound: D3 receptor activation is independently associated with motor inhibition, hypothermia, and distinct electrophysiological effects on caudate neurons that are separable from D2-mediated motor activation [6][7]. Sumanirole, with a D2/D3 selectivity ratio exceeding 215-fold , is the only characterized full agonist that can interrogate D2 receptor function in isolated biological systems without significant D3, D4, or D1 co-activation — a requirement that no class-member substitute can satisfy.

Risk Profile
Sumanirole (Target)
Common D2 Agonists (Substitutes)
D3 receptor co-activation confound
High D2 selectivity; low D3 activity
D3-preferring (pramipexole, rotigotine) or dual D3/D2 (ropinirole)
Altered intrinsic activity under dopamine depletion
Full agonist at D2; lower intrinsic activity in reserpinized state
Pergolide/pramipexole maintain higher intrinsic activity; may shift functional interpretation

Quantitative Evidence Guide: Sumanirole Differentiation Through Receptor Selectivity, In Vivo Pharmacology, Clinical Comparator Data, and Behavioral Pharmacology


D2 Receptor Subtype Selectivity: >200-Fold Discrimination Relative to Ropinirole, Pramipexole, and Rotigotine

Sumanirole achieves a D2/D3 selectivity ratio exceeding 215-fold (Ki D2 = 9.0 nM vs. Ki D3 = 1,940 nM), with similarly large margins versus D4 (Ki > 2,190 nM) and D1 (Ki > 7,140 nM) in radioligand displacement assays [1][2]. By contrast, ropinirole binds D2 with a Ki of 29 nM and functions with higher potency at D3 (pEC50 8.4 vs. 7.4 at D2), indicating D3-preference rather than D2 selectivity [3]. Pramipexole exhibits a D3 Ki of 0.5 nM versus D2 Ki of 3.9 nM, yielding D3-over-D2 selectivity [4]. Rotigotine shows ~10-fold D3-over-D2 selectivity [5]. Sumanirole is therefore the only compound in this set for which the D2 binding affinity is approximately two orders of magnitude stronger than the next-nearest off-target receptor subtype, qualifying it as a genuinely D2-selective pharmacological tool.

D2 vs D3 Selectivity
Assay context
~216-fold (Ki D2=9.0 nM, D3=1,940 nM)
Enables D2-selective interrogation without D3 co-activation
Radioligand displacement at human recombinant receptors
Dopamine D2 receptor Radioligand binding Subtype selectivity Receptor pharmacology

Phase III Clinical Noninferiority to Ropinirole in Advanced Parkinson's Disease with Superior Tolerability in Early-Stage Disease

In a randomized, double-blind, double-dummy Phase III study of 948 subjects with advanced Parkinson's disease, sumanirole (1–48 mg/day) demonstrated statistical noninferiority to ropinirole (0.75–24 mg/day) on the primary endpoint of combined UPDRS Parts II + III total score, with a sumanirole-minus-ropinirole difference of 1.17 (90% CI: -0.56 to 2.89), meeting the pre-specified noninferiority margin [1]. Both sumanirole and ropinirole were statistically superior to placebo (mean differences of -7.7 and -8.8, respectively; P < 0.0001) [1]. In a separate Phase III study of 614 early Parkinson's disease patients, sumanirole (1–16 mg/day) and ropinirole (0.75–24 mg/day) both showed statistically significant improvement over placebo (mean UPDRS II + III changes of -2.48 and -5.20 vs. +0.38 for placebo; P ≤ 0.006); while noninferiority of sumanirole to ropinirole was not established in this early-PD population (difference 2.70; 90% CI: 0.92–4.49), sumanirole was explicitly reported as better tolerated than ropinirole, with ropinirole-treated subjects predominantly discontinuing due to adverse events [2].

vs Ropinirole (Advanced PD)
Head-to-head
Sumanirole: UPDRS change -7.7 Ropinirole: -8.8
Reported noninferiority endpoint context (difference 1.17, 90% CI -0.56 to 2.89)
Phase III, n=948; flexible-dose design
Parkinson's disease Phase III clinical trial UPDRS Ropinirole comparator Tolerability

In Vivo D2 Functional Selectivity: Prolactin Suppression and Nigrostriatal Dopamine Neuron Inhibition with Quantified ED50

Sumanirole's D2 selectivity is confirmed in vivo through two orthogonal functional endpoints. Intravenous administration to anesthetized rats depressed dopamine neuron firing rates in the substantia nigra pars compacta (SNPC) with an ED50 of 2.3 µmol/kg, and subcutaneous administration decreased plasma prolactin levels at doses ≥3.1 µmol/kg [1][2]. These endpoints are established D2-autoreceptor and D2-lactotroph receptor readouts, respectively. For comparison, pramipexole inhibits SNPC dopamine neurons with higher potency (reflecting its D3-preferring profile) but also elicits qualitatively distinct electrophysiological effects that are attributable to D3 receptor engagement in the caudate nucleus [3]. The ED50 values for sumanirole establish a quantitative benchmark for dose selection in rodent studies where isolated D2 receptor activation is required without D3 contamination.

In Vivo D2 ED50
Reported
2.3 µmol/kg i.v. (SNPC firing)
Dosing benchmark for selective D2 activation in rodent studies
Anesthetized rat electrophysiology
In vivo pharmacology Prolactin Substantia nigra pars compacta D2 autoreceptor ED50

Superior Efficacy in the Unilateral 6-OHDA Lesion Rotational Behavior Model Relative to Other Tested Dopamine Agonists

In the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, sumanirole elicited profound, sustained contralateral rotational behavior and was reported as 'substantially more efficacious than any other agonist tested' [1]. The rotational response was completely blocked by the D2-preferring antagonist haloperidol, confirming D2 receptor mediation [1]. In the MPTP-lesioned non-human primate model, sumanirole dose-dependently improved disability scores on the Parkinsonian Primate Rating Scale (PPRS) and enhanced locomotor activity in two of three monkeys tested, with antiparkinsonian efficacy described as similar to L-DOPA but without the behavioral and morphological consequences associated with chronic levodopa treatment [2]. The combination of superior rotational efficacy versus a panel of comparator agonists and L-DOPA-comparable antiparkinsonian effects in primates establishes sumanirole as a uniquely validated D2-selective agent in the two most translationally relevant animal models of Parkinson's disease.

6-OHDA Rotational Model
Reported
Reported substantially more efficacious than other agonists tested
Supports D2-selective motor restoration research
Blocked by haloperidol; rat 6-OHDA lesion model
6-OHDA lesion Rotational behavior Parkinson's disease model Motor function Antiparkinsonian efficacy

Anxiolytic and Antidepressant-Like Behavioral Activity: A Differentiated Non-Motor Profile Not Demonstrated by Other D2-Preferring Agonists in the Same Model Systems

Sumanirole exhibits anxiolytic-like and antidepressant-like activities in rodent behavioral models that are not consistently observed with other D2-preferring agonists. In mice with substantia nigra pars compacta lesions, sumanirole (0.1 mg/kg s.c.) significantly decreased time spent in the open arms of the elevated plus maze (anxiolytic-like effect) and reduced immobility time in the forced swim test (antidepressant-like effect) [1]. The original 1997 characterization by Sethy et al. independently confirmed anxiolytic activity of U-95666E (sumanircle) in mice, leading to the explicit conclusion that this compound 'may have potential for the treatment of Parkinson's Disease and associated anxiety' [2]. This anxiolytic property is notable because clinical anxiety is a prevalent and undertreated non-motor symptom in Parkinson's disease, and most D2/D3 agonists (including pramipexole and ropinirole) have not been specifically demonstrated to produce robust anxiolytic effects in comparable models at D2-selective doses.

Anxiolytic/Antidepressant-like
Class-level
Decreased open-arm time, immobility at 0.1 mg/kg s.c.
Supports non-motor behavioral research context
Data to verify; SNPC-lesioned mice
Anxiolytic Antidepressant Elevated plus maze Forced swim test Non-motor symptoms Parkinson's disease

Striatal Acetylcholine Modulation: Differentiated Intrinsic Activity Profile Relative to Pergolide, Pramipexole, and Bromocriptine Under Reserpinized Conditions

In a direct head-to-head comparison, Sethy et al. (1997) evaluated the effects of U-95666E (sumanircle), pergolide, pramipexole, and bromocriptine on striatal acetylcholine (ACh) concentrations in both non-reserpinized and reserpinized rats — a classical functional assay of D2 receptor agonism in the striatum [1]. All four agonists dose-dependently increased striatal ACh. However, in reserpinized (dopamine-depleted) rats, the intrinsic activity of sumanircle was significantly lower than that of pergolide and pramipexole, indicating a differentiated level of functional efficacy at D2 receptors under conditions of dopamine depletion [1]. The sensitivity of all tested agonists for increasing ACh was significantly higher (p < 0.01) in denervated versus innervated striatum, consistent with denervation supersensitivity, but the lower intrinsic activity of sumanircle under reserpinized conditions distinguishes its functional profile from the other agonists [1].

Intrinsic Activity (Reserpinized)
Head-to-head
Sumanirole: lower intrinsic activity vs pergolide/pramipexole
Differentiated functional efficacy under dopamine depletion
Striatal ACh elevation in rats
Striatal acetylcholine Dopamine D2 receptor Reserpine Intrinsic activity Parkinson's disease

Prioritized Research and Industrial Application Scenarios for Sumanirole Based on Validated Differentiation Evidence


D2 Receptor Pharmacological Tool for Isolated Target Engagement Studies in GPCR Screening Cascades

Sumanirole is the highest-selectivity D2 full agonist available, with >200-fold discrimination over D3, D4, and D1 receptors (Ki D2 = 9.0 nM) [1]. In any screening cascade designed to identify D2-specific signaling — whether measuring Gαi/o-mediated cAMP inhibition (EC50 = 17 nM in CHO-hD2A cells), β-arrestin recruitment, or downstream gene expression — sumanircle eliminates the D3 co-activation confound that is unavoidable with ropinirole (D3 pEC50 8.4 > D2 7.4), pramipexole (D3 Ki = 0.5 nM), or rotigotine (~10-fold D3-selective). Its defined (R)-enantiomeric purity, established by enantioselective synthesis from D-phenylalanine via sequential oxidative cyclization [2], ensures stereochemical consistency across batches, a critical requirement for reproducible pharmacological tool compound use.

In Vivo Dissection of D2- vs. D3-Mediated Motor and Electrophysiological Functions in Rodent Models

For laboratories using rodent models to disentangle the contributions of D2 and D3 receptors to motor behavior, basal ganglia electrophysiology, or dopamine neuron autoreceptor function, sumanircle provides dose-defined in vivo D2 selectivity. The ED50 of 2.3 µmol/kg i.v. for SNPC firing inhibition, striatal ACh elevation ED50 of 12.1 µmol/kg i.p., and prolactin suppression threshold of ≥3.1 µmol/kg establish quantitative dosing benchmarks [1][3]. These parameters enable researchers to select doses that robustly engage D2 receptors while avoiding the D3-mediated caudate excitation observed with pramipexole and other D3-preferring agonists [4].

Parkinson's Disease Animal Model Studies Requiring High-Efficacy Motor Restoration with Non-Motor Behavioral Profiling

Sumanirole's demonstrated superiority in the 6-OHDA rotational behavior model — where it was 'substantially more efficacious than any other agonist tested' [1] — combined with L-DOPA-comparable antiparkinsonian efficacy in MPTP-treated primates [5], makes it the reference D2 agonist for preclinical Parkinson's disease studies. The additional demonstration of anxiolytic-like and antidepressant-like activity at 0.1 mg/kg s.c. in lesioned mice [3] enables simultaneous assessment of motor and non-motor outcomes, a capability not reported for comparator D2/D3 agonists at comparable doses.

Clinical Pharmacology Reference Standard for D2-Selective Pharmacodynamic Modeling and Biomarker Validation

Sumanirole is the only D2-selective agonist for which Phase III clinical comparator data against ropinirole are published, including quantitative UPDRS outcomes (advanced PD noninferiority difference 1.17; 90% CI: -0.56 to 2.89) and differential tolerability findings (sumanircle better tolerated than ropinirole in early PD) [6][7]. For clinical pharmacologists developing pharmacokinetic-pharmacodynamic models of D2 receptor engagement or validating D2-specific biomarkers (e.g., prolactin suppression, growth hormone release), sumanircle's human dose range (1–48 mg/day oral), clinical efficacy data, and tolerability profile provide a uniquely documented reference point for D2-selective pharmacodynamic calibration.

Application
Selection Property
Validation Focus
D2 target engagement screening
High D2 selectivity vs D3/D4/D1
cAMP and β-arrestin D2-specific signaling
In vivo D2/D3 functional dissociation
D2-selective in vivo ED50 benchmarks
Motor behavior and electrophysiology without D3 confound
Preclinical Parkinson’s motor/non-motor modeling
Reported 6-OHDA and MPTP motor efficacy
Motor restoration and anxiolytic/antidepressant-like endpoints
Human D2 pharmacodynamic modeling research
Phase III trial-derived endpoint context
UPDRS and tolerability endpoint interpretation
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